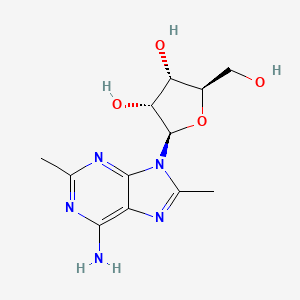
4-Cyanopiperidine-1-sulfonyl chloride
Vue d'ensemble
Description
4-Cyanopiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves dehydration of isonipecotamide with phosphorus oxychloride . Another method involves the dehydration of isonipecotamide by heating in trifluoroacetic anhydride . Sulfonyl chloride synthesis can also be achieved by chlorosulfonation .Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.67 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The oxidative chlorination of 3-cyanopyridine-2(1H)-thiones led to the synthesis of 3-cyanopyridine-2-sulfonyl chlorides, which upon reaction with amines in aqueous media yielded N-substituted sulfonylamides. This process highlights the utility of sulfonyl chlorides in constructing diverse heterocyclic structures, demonstrating their importance in organic synthesis and medicinal chemistry research (Dmitrieva et al., 2009).
Advanced Catalysts for Chemical Reactions
Sulfonyl chlorides, including derivatives similar to 4-cyanopiperidine-1-sulfonyl chloride, are extensively used in synthesizing catalysts for various chemical reactions. For instance, N-sulfonic acid poly(4-vinylpyridinium) chloride has been applied as an efficient catalyst in the chemoselective protection and deprotection of aldehydes, showcasing the role of sulfonyl chloride derivatives in facilitating selective chemical transformations (Shirini & Goli Jolodar, 2012).
Photophysical Properties and Sensory Applications
Research on the molecular structure and vibrational spectroscopic analysis of compounds related to this compound reveals their potential in photophysical studies. These compounds, due to their spectroscopic properties, can be applied in developing fluorescence sensors for detecting metal ions in water and living cells, highlighting their importance in environmental monitoring and biomedical research (Nagarajan & Krishnakumar, 2018).
Development of Novel Sulfonamides
Sulfonyl chloride derivatives are key intermediates in the synthesis of a wide array of sulfonamides, which are of significant pharmaceutical interest. For example, the synthesis and characterization of 4,4′-bipyridinium sulfonic acid chloride demonstrated its efficiency as a catalyst for preparing novel compounds with potential applications in drug development and other chemical industries (Moosavi‐Zare et al., 2018).
Medicinal Chemistry and Drug Development
The reaction of sulfonyl chlorides with various nucleophiles to produce compounds with potential anticancer and anti-HIV activities underscores the crucial role of these chemicals in the discovery and development of new therapeutic agents. Their ability to form complex molecules through straightforward reactions at room temperature facilitates the exploration of novel drug candidates (Jashari et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as 4-Cyanopiperidine-1-sulfonyl chloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-cyanopiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMACYJHWGRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286263 | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-35-8 | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)






![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)


